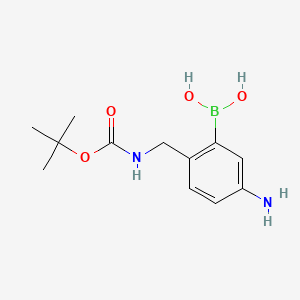
LEUCOKININ IV
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucokinin IV is a member of the leucokinin family of neuropeptides, which were first discovered in the cockroach Leucophaea maderae. These peptides play crucial roles in regulating various physiological processes in insects and other invertebrates. Leucokinins are known for their ability to modulate ion and water homeostasis, feeding behavior, and other physiological functions .
准备方法
Synthetic Routes and Reaction Conditions
Leucokinin IV can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .
化学反应分析
Types of Reactions
Leucokinin IV, like other peptides, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds in the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学研究应用
Leucokinin IV has been extensively studied for its role in various physiological processes in insects. Some key applications include:
Regulation of Ion and Water Homeostasis: This compound modulates the activity of Malpighian tubules, which are involved in excretion and osmoregulation.
Feeding Behavior: It influences feeding behavior by acting on specific neurons in the central nervous system.
Sleep-Metabolism Interactions: This compound is involved in the regulation of sleep and metabolic processes.
State-Dependent Memory Formation: It plays a role in memory formation under different physiological states.
Modulation of Gustatory Sensitivity and Nociception: This compound affects taste perception and pain sensitivity.
作用机制
Leucokinin IV exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells. This binding activates intracellular signaling pathways, leading to changes in ion channel activity, enzyme activation, and gene expression. The primary molecular targets include receptors in the Malpighian tubules and neurons involved in feeding and other behaviors .
相似化合物的比较
Leucokinin IV is part of a larger family of leucokinins, which includes other peptides such as leucokinin I, II, III, V, VI, and VII. These peptides share similar structures and functions but differ in their amino acid sequences and specific physiological roles. For example, leucokinin VIII has been shown to significantly increase the rates of transepithelial NaCl, KCl, and water secretion in Malpighian tubules . The uniqueness of this compound lies in its specific sequence and the particular physiological processes it regulates .
属性
CAS 编号 |
104958-72-7 |
|---|---|
分子式 |
C41H52N12O12 |
分子量 |
904.939 |
IUPAC 名称 |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H52N12O12/c1-21(48-36(60)26(42)14-34(57)58)35(59)52-31(18-54)40(64)49-28(11-22-7-3-2-4-8-22)38(62)51-30(13-24-16-44-20-47-24)39(63)53-32(19-55)41(65)50-29(37(61)46-17-33(43)56)12-23-15-45-27-10-6-5-9-25(23)27/h2-10,15-16,20-21,26,28-32,45,54-55H,11-14,17-19,42H2,1H3,(H2,43,56)(H,44,47)(H,46,61)(H,48,60)(H,49,64)(H,50,65)(H,51,62)(H,52,59)(H,53,63)(H,57,58)/t21-,26-,28-,29-,30-,31-,32-/m0/s1 |
InChI 键 |
CEJTUUCZPGQQRP-PDJARTMPSA-N |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


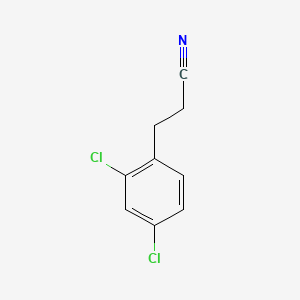

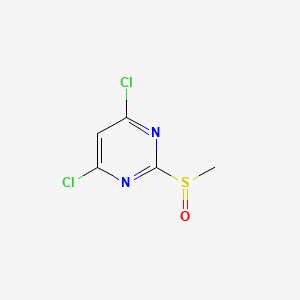
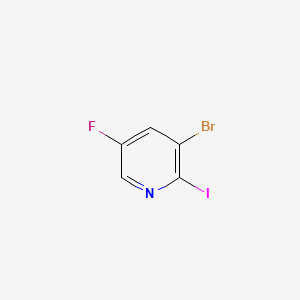
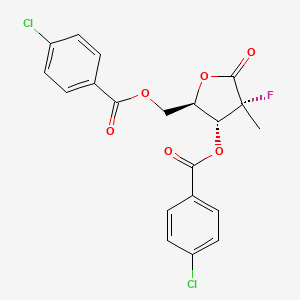
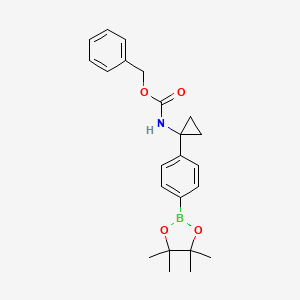
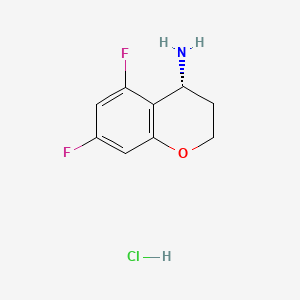
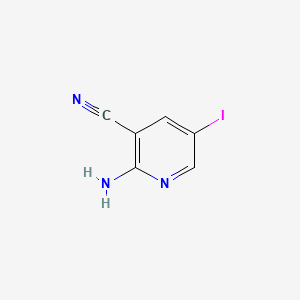
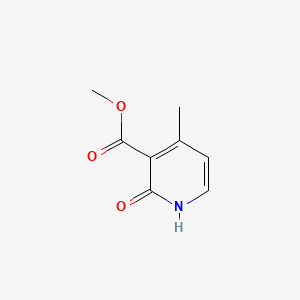
![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)
